molecular formula C7H12O3 B3028682 2-Methoxyethyl methacrylate CAS No. 26915-72-0

2-Methoxyethyl methacrylate

Cat. No.: B3028682
CAS No.: 26915-72-0
M. Wt: 144.17 g/mol
InChI Key: YXYJVFYWCLAXHO-UHFFFAOYSA-N
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Description

2-Methoxyethyl methacrylate is an organic compound with the molecular formula C7H12O3. It is a colorless to almost colorless liquid that is used primarily as a monomer in the production of polymers. This compound is known for its ability to form polymers that are biocompatible and have various industrial applications .

Mechanism of Action

Target of Action

2-Methoxyethyl methacrylate (MEMA) is a monomer that is primarily used in the synthesis of polymers . The primary targets of MEMA are the polymer chains where it is incorporated during the polymerization process. These polymers have various applications, including uses in polyelectrolytes and biocompatible materials .

Mode of Action

MEMA interacts with its targets (polymer chains) through a process called copolymerization. In this process, MEMA is incorporated into the polymer chains, altering their properties. For instance, it has been used in the synthesis of copolymers of styrene and this compound . The introduction of MEMA into these polymer chains can enhance their properties, making them suitable for specific applications.

Biochemical Pathways

The biochemical pathways affected by MEMA primarily involve the polymerization process. During polymerization, MEMA reacts with other monomers to form a polymer chain. This process can affect the physical and chemical properties of the resulting polymer. The specific biochemical pathways affected by mema can vary depending on the other monomers and conditions involved in the polymerization process .

Result of Action

The primary result of MEMA’s action is the formation of polymers with specific properties. For instance, polymers prepared from MEMA may have uses in polyelectrolytes and may be biocompatible . The specific molecular and cellular effects of MEMA’s action would depend on the properties of the resulting polymer and its application.

Action Environment

The action, efficacy, and stability of MEMA can be influenced by various environmental factors. These can include the conditions under which the polymerization process occurs, such as temperature and pH, as well as the presence of other monomers. Additionally, factors such as storage conditions can also affect the stability of MEMA .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxyethyl methacrylate is typically synthesized through the esterification of methacrylic acid with ethylene glycol monomethyl ether. The reaction is catalyzed by a small amount of p-toluene sulphonic acid. During the reaction, water formed is removed by azeotropic distillation with benzene. The raw product is then purified by distillation at reduced pressure .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous distillation and advanced purification techniques helps in achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxyethyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

2-Methoxyethyl methacrylate is similar to other methacrylate compounds such as:

  • Ethylene glycol methyl ether methacrylate
  • Diethylene glycol methyl ether methacrylate
  • Triethylene glycol methyl ether methacrylate
  • Poly(ethylene glycol) methyl ether methacrylate

Uniqueness: What sets this compound apart is its specific balance of hydrophilic and hydrophobic properties, making it particularly useful in applications requiring biocompatibility and specific solubility characteristics .

Properties

IUPAC Name

2-methoxyethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C7H12O3/c1-6(2)7(8)10-5-4-9-3/h1,4-5H2,2-3H3
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InChI Key

YXYJVFYWCLAXHO-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(=C)C(=O)OCCOC
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H12O3
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Related CAS

26915-72-0, 27987-32-2, 87105-87-1
Record name Polyethylene glycol methyl ether methacrylate
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Record name Ethylene glycol methyl ether methacrylate homopolymer
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Record name Poly(ethylene glycol) methyl ether methacrylate homopolymer
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DSSTOX Substance ID

DTXSID1064538
Record name 2-Methoxyethyl methacrylate
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Molecular Weight

144.17 g/mol
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Physical Description

Solid; [Sigma-Aldrich MSDS] Clear liquid with a musty odor; [Scientific Polymer Products MSDS]
Record name Poly(ethylene glycol) methyl ether methacrylate
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CAS No.

6976-93-8, 26915-72-0, 27987-32-2
Record name Methoxyethyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-(2-methyl-1-oxo-2-propen-1-yl)-.omega.-methoxy-
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Record name 2-Propenoic acid, 2-methyl-, 2-methoxyethyl ester, homopolymer
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Record name 2-Methoxyethyl methacrylate
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Synthesis routes and methods

Procedure details

400 g of methyl methacrylate (4 mole), 152 g of ethylene glycol monomethyl ether (2 mole), 2.75 g of KCN (0.5%) and 0.14 g of hydroquinone monomethyl ether (250 ppm) are added to a 1 liter round-bottomed flask. The batch is heated to about 75° C. and the methyl methacrylate/methanol-azeotrope is distilled-off by way of a 1 m vigreux column at 65° C. temperature at the head of the column. After 4 hours, the trans-esterification is completed. After cooling of the flask, the sump is filtered to remove the potassium cyanide, and the filter residue is washed with a little methyl methacrylate. The filtrate is concentrated at 40° C. under a water jet vacuum. A residue of ethylene glycol monomethylether methacrylate of 260 g = 90% results.
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
Name
Quantity
2.75 g
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step One
Name
methyl methacrylate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Methoxyethyl methacrylate?

A1: this compound (MEMA) has the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol.

Q2: Are there any studies on the solution properties of PMEMA?

A2: Yes, light scattering, viscometry, and gel permeation chromatography (GPC) studies have been conducted on poly(this compound) (PMEMA). These studies determined the refractive and density increments, apparent partial specific volumes in various solvents, and Mark–Houwink equation constants in solvents like methyl ethyl ketone and tetrahydrofuran [].

Q3: How does the structure of PMEMA compare to other polymers in solution?

A3: The steric factor of PMEMA, determined from viscometric data, helps understand its behavior in solution. Notably, the solution properties of PMEMA share similarities with poly(methyl methacrylate) []. Additionally, the conformational behavior of poly(2-alkoxyethyl methacrylates), including PMEMA, resembles that of poly(n-alkyl methacrylates) with comparable side-chain lengths [].

Q4: Can MEMA undergo anionic polymerization?

A4: Yes, MEMA can be polymerized anionically using initiators like lithium tert-butoxide in nonpolar hydrocarbon solvents. Interestingly, this process exhibits two distinct growth phases with differing microstructures and polymerization rates, suggesting the involvement of two types of active centers [].

Q5: How does this compound behave in copolymerization reactions with other methacrylates?

A5: Studies show that MEMA exhibits good copolymerization behavior with other methacrylates, such as methyl methacrylate (MMA). The reactivity ratios have been determined for these copolymerization pairs, indicating the relative reactivity of each monomer during the reaction. Even small amounts of MEMA (below 1%) can significantly influence the tacticity of the resulting copolymer, generally reducing the isotactic content [].

Q6: Can the chemical composition of styrene/MEMA copolymers be analyzed?

A6: Yes, techniques like gradient high-performance liquid chromatography (HPLC) [], thin-layer chromatography (TLC) [], and chromatographic cross-fractionation (CCF) [, ] have been successfully applied to determine the chemical composition distribution in styrene/MEMA copolymers.

Q7: What are the potential applications of this compound in material science?

A7: MEMA is a versatile monomer used in various applications, including the development of pH-responsive microgels for targeted drug delivery [, , ], biocompatible coatings for medical devices like vascular stents [], and water-soluble, thermally sensitive polymers [].

Q8: How does the presence of this compound influence the properties of hydrogels?

A8: Incorporating MEMA into hydrogels can enhance their properties. For example, p(MEMA-co-AA) microgels exhibited pH-dependent swelling and drug release profiles, making them suitable candidates for targeted drug delivery systems []. Additionally, hydrogels containing MEMA can achieve high water content while maintaining structural stability, making them potentially suitable for applications like contact lenses [].

Q9: What is the role of the silyl group in copolymers containing MEMA for coating magnesium alloys?

A9: The incorporation of trimethoxysilylpropyl methacrylate into MEMA copolymers introduces silyl groups, enhancing the copolymer's ability to improve the corrosion resistance of magnesium alloys, potentially beneficial for biomedical applications [].

Q10: How do coatings based on this compound affect bacterial attachment and protein adsorption?

A10: Plasma-polymerized coatings of PMEMA have demonstrated significant reductions in bacterial attachment and protein adsorption, making them promising for improving the biocompatibility of medical devices [].

Q11: How does the molecular structure of PMEA and its analogs contribute to their antifouling properties?

A11: Molecular dynamics studies suggest that the terminal methoxy group on the side chain of PMEA and PMePVE plays a crucial role in their antifouling properties. These groups hinder hydrophobic interactions between organic foulants and the polymer surface, minimizing fouling [].

Q12: How does the hydroxyl group impact water-ethanol separation in plasma-grafted membranes containing 2-hydroxyethyl acrylate or methacrylate?

A12: The hydroxyl groups in these grafted membranes enhance water adsorption, leading to improved water-ethanol separation compared to their methoxy counterparts during pervaporation [].

Q13: What is the effect of molecular composition and crosslinking on the adhesion of bio-inspired adhesives containing dopamine methacrylamide (DMA) and this compound (MEA)?

A13: Studies on DMA-MEA copolymers reveal that the catechol groups in DMA contribute to crosslinking during polymerization. The optimal adhesion properties are achieved at a specific DMA content (5 mol%), demonstrating a balance between catechol content for interfacial strength, compliance for contact formation, and cohesive strength [].

Q14: Can MEMA be used to create polymers with interesting optical properties?

A14: Yes, incorporating MEMA into polymers containing crown ether structures can result in materials exhibiting fluorescence properties. For instance, divalent europium complexes with poly(methacrylate containing crown ether structures) displayed blue emission upon UV irradiation, with varying intensities depending on the crown ether size and copolymer composition [].

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